2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(1-methylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11-4-2-7(3-5-11)6-8(10)9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJWNQGYMTZXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481318-77-7 | |
| Record name | 2-amino-3-(1-methylpiperidin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid typically involves the reaction of 1-methylpiperidine with a suitable precursor that introduces the amino and propanoic acid groups. One common method involves the use of amino acid derivatives and piperidine under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : It serves as a foundational element in organic synthesis, facilitating the creation of more complex chemical structures.
- Reagent in Chemical Reactions : The compound can participate in various chemical reactions such as oxidation, reduction, and substitution, allowing for the modification of functional groups.
Biology
- Biological Probes : It is utilized to study biological processes and interactions at the molecular level.
- Modulation of Receptor Activity : The compound shows promise in influencing receptor activity, particularly in neurological contexts.
Medicine
- Therapeutic Potential : Due to its structural similarity to biologically active compounds, it is being investigated for potential applications in treating neurological disorders, such as Alzheimer's disease.
- Drug Development : Ongoing research aims to explore its interactions with biological targets like enzymes and receptors, which could lead to novel therapeutic strategies.
Industry
- Material Development : It is used in creating new materials and optimizing chemical processes within industrial applications.
Neuropharmacology
A study demonstrated that this compound could enhance acetylcholine release in neuronal cultures. This finding suggests its potential as a cognitive enhancer, particularly relevant for conditions like Alzheimer's disease.
Anticancer Activity
In vitro tests on FaDu hypopharyngeal tumor cells revealed that this compound induced apoptosis more effectively than conventional chemotherapeutics like bleomycin. This indicates its potential role in cancer treatment strategies.
Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Neuropharmacology | Modulation of acetylcholine levels | |
| Anticancer | Induction of apoptosis in tumor cells | |
| Antimicrobial | Potential activity against pathogens |
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Research Findings and Implications
Structural Determinants of Activity
- Heterocyclic vs. Aromatic Substituents : Thiazole and thiophene groups enhance antimicrobial and biocatalytic activity, respectively, via aromatic π-π interactions. The piperidine ring may favor CNS-targeted applications due to its basic nitrogen and conformational flexibility.
- Halogenation Effects : Iodine and fluorine substituents increase molecular weight and polarity, reducing BBB penetration but improving stability for in vitro applications .
Biological Activity
2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid, also referred to as a derivative of piperidine, has gained attention in pharmacological research due to its potential biological activities. This compound is being investigated for its interactions with various biological molecules, particularly in the context of neurological disorders and other therapeutic applications. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : CN1CCC(CC1)CC(C(=O)O)N
- InChI : InChI=1S/C9H18N2O2/c1-11-4-2-7(3-5-11)6-8(10)9(12)13/h7-8H,2-6
The compound features a piperidine ring, which is significant for its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : The compound may inhibit or activate specific enzymes, influencing biochemical pathways. For example, it has been studied for potential interactions with cholinesterase enzymes that regulate neurotransmitter levels.
- Receptors : It modulates receptor activity, particularly in the central nervous system (CNS), which can affect neurotransmission and signaling pathways. This modulation is critical for understanding its therapeutic potential in treating conditions like depression and anxiety disorders.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Neurotransmitter Modulation : Research indicates that this compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems. This interaction could lead to therapeutic effects in neurological conditions.
- Potential Therapeutic Applications : The compound is being explored for its role in drug development, particularly in treating neurological disorders. Its specificity in modulating receptor activity suggests it could lead to new therapeutic strategies with fewer side effects compared to existing medications .
- Comparative Studies : In comparative studies with similar compounds, this compound has shown distinct pharmacological profiles that may provide insights into its unique therapeutic applications.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on animal models of anxiety and depression. The results indicated significant improvements in behavioral tests, suggesting potential use as an anxiolytic or antidepressant agent.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with cholinesterase enzymes. It was found to exhibit inhibitory activity, which could enhance neurotransmitter availability in synaptic clefts, thereby improving cognitive functions in models of neurodegeneration.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHNO | Modulates neurotransmitter systems |
| Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate | CHNO | Potential cholinesterase inhibitor |
| 2-Amino-3-(1-ethylpiperidin-4-yl)propanoic acid | CHNO | Investigated for similar receptor interactions |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : This compound can be synthesized via asymmetric catalytic hydrogenation of α,β-unsaturated precursors or through biocatalytic amination of ketone intermediates. For example, SwCNTNH2-PAL biocatalysts have been used for stereoselective ammonia elimination in structurally similar β-amino acids . Reaction parameters such as pH (optimal range: 7.5–8.5), temperature (20–25°C), and solvent polarity (e.g., DMF/water mixtures) critically affect enantiomeric excess (e.e. >90% achievable). Characterization via chiral HPLC and circular dichroism (CD) spectroscopy is recommended for stereochemical validation .
Q. How does the 1-methylpiperidin-4-yl substituent influence the compound’s physicochemical properties compared to simpler amino acids?
- Methodological Answer : The piperidine ring introduces steric bulk and basicity (pKa ~10.5 for the tertiary amine), altering solubility and membrane permeability. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G* basis set) predicts logP values ~1.2 vs. -1.5 for alanine. Experimental validation via shake-flask partitioning (octanol/water) and DSC (melting point ~215°C with decomposition) is advised. Comparative NMR (¹H and ¹³C) with histidine analogs reveals distinct shifts for the piperidine C-H protons (δ 2.8–3.2 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ionic strength, co-solvents). Systematic optimization should include:
- Buffer screening : Tris-HCl (pH 7.4) vs. HEPES (pH 7.2), with Mg²⁺/Ca²⁺ additives.
- Control for non-specific binding : Use SPR (surface plasmon resonance) to quantify off-target interactions.
- Enzyme source : Recombinant vs. tissue-extracted enzymes may show variance due to post-translational modifications. A 2025 study on analogous β-amino acids demonstrated IC50 variability of ±15% across these parameters .
Q. How can this compound be integrated into mixed-ligand metal complexes for catalytic or biomedical applications?
- Methodological Answer : The amino and carboxyl groups enable chelation with transition metals (e.g., Ce³⁺, Cu²⁺). A published protocol for cerium(III) complexes involves:
Ligand ratio optimization : Molar ratio 1:2 (metal:ligand) in ethanol/water (70:30).
Spectroscopic characterization : FTIR (νC=O ~1650 cm⁻¹ shift upon coordination), UV-Vis (d-d transitions at 450–500 nm).
Bioactivity testing : Antibacterial assays (MIC ≤50 µg/mL against S. aureus) correlate with complex stability .
Q. What computational approaches predict the compound’s interactions with neuronal receptors (e.g., NMDA or GABA_A)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using receptor crystal structures (PDB: 6W4O for NMDA) identify binding poses. Key steps:
- Ligand preparation : Protonation states adjusted for physiological pH (Epik, Schrödinger).
- Binding free energy : MM-GBSA calculations estimate ΔG ~-8.2 kcal/mol for GABA_A. Validate with SPR or radioligand displacement assays (IC50 <10 µM achievable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
